Maltotriose hydrate
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Overview
Description
Maltotriose hydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly found in nature as a product of starch hydrolysis by the enzyme alpha-amylase . This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltotriose can be synthesized by hydrolyzing pullulan with pullulanase. The optimal conditions for this reaction include a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The concentration of pullulan should be 3% (w/v), and the amount of pullulanase used should be 10 ASPU/g .
Industrial Production Methods: Industrial production of maltotriose often involves the use of maltotriose-producing amylases from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce maltotriose-containing syrup, which is then purified to obtain high-purity maltotriose .
Chemical Reactions Analysis
Types of Reactions: Maltotriose primarily undergoes hydrolysis reactions. It is hydrolyzed by alpha-amylase to produce glucose and maltose .
Common Reagents and Conditions: The hydrolysis of maltotriose is typically carried out using alpha-amylase under mild conditions, such as a neutral pH and moderate temperatures (around 37°C) .
Major Products: The major products of maltotriose hydrolysis are glucose and maltose .
Scientific Research Applications
Maltotriose hydrate is used in various scientific research applications, including:
Mechanism of Action
Maltotriose exerts its effects primarily through its hydrolysis by alpha-amylase. This enzyme cleaves the α-1,4 glycosidic bonds in maltotriose to produce glucose and maltose . The hydrolysis process is essential for the digestion and metabolism of carbohydrates in the human body .
Comparison with Similar Compounds
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.
Uniqueness: Maltotriose is unique in that it is the shortest chain oligosaccharide that can be classified as maltodextrin . Its specific structure and properties make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17;/h1,5-18,20-30H,2-4H2;1H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJVROXYMGCYPY-CASKASHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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